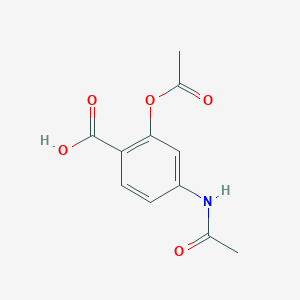

4-Acetamido-2-acetyloxybenzoic acid

概要

説明

4-Acetamido-2-acetyloxybenzoic acid is an organic compound with the molecular formula C11H11NO5 It is a derivative of benzoic acid, featuring both acetamido and acetyloxy functional groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-2-acetyloxybenzoic acid typically involves the acetylation of 4-amino-2-hydroxybenzoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale output. This involves using larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and yield.

化学反応の分析

Types of Reactions: 4-Acetamido-2-acetyloxybenzoic acid can undergo various chemical reactions, including:

Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Hydrolysis: Yields 4-amino-2-hydroxybenzoic acid and acetic acid.

Oxidation: Produces quinones or other oxidized aromatic compounds.

Substitution: Results in various substituted benzoic acid derivatives.

科学的研究の応用

Anti-inflammatory Properties

The compound is structurally related to aspirin, a well-known non-steroidal anti-inflammatory drug (NSAID). Research indicates that derivatives of 4-acetamido-2-acetyloxybenzoic acid may possess anti-inflammatory properties comparable to those of aspirin. For instance, studies have shown that modifications in the acyl group can enhance the binding affinity of these compounds to cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways .

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound and its analogues. A study examining various salicylic acid derivatives found that compounds with acetamido substituents exhibited reduced toxicity and enhanced cytotoxic activity against colorectal cancer cell lines (SW480) compared to traditional NSAIDs like aspirin . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell growth pathways .

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound has been explored through SAR studies. Modifications at the 5-position of salicylic acid derivatives have been shown to affect their analgesic and anti-inflammatory activities significantly. For example, certain derivatives demonstrated superior potency in reducing nociceptive responses in animal models compared to their parent compounds .

In Vivo Studies

In vivo experiments have confirmed the analgesic effects of this compound. The administration of this compound derivatives resulted in a significant reduction in pain responses in formalin-induced models, indicating their potential as effective analgesics .

Synthetic Methods

The synthesis of this compound typically involves acylation reactions using acetic anhydride or acyl chlorides. These methods allow for the production of various derivatives that can be screened for enhanced pharmacological properties .

Derivative Exploration

Research continues to explore the synthesis of new derivatives aimed at improving bioavailability and reducing side effects associated with traditional NSAIDs. Computational studies have suggested that certain modifications can lead to better interaction profiles with COX enzymes, potentially leading to more effective therapeutic agents .

Case Studies

作用機序

The mechanism of action of 4-acetamido-2-acetyloxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and acetyloxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

4-Acetamidobenzoic acid: Similar structure but lacks the acetyloxy group.

2-Acetyloxybenzoic acid: Similar structure but lacks the acetamido group.

Acetylsalicylic acid (Aspirin): Contains an acetyloxy group but differs in the position and presence of other functional groups.

Uniqueness: 4-Acetamido-2-acetyloxybenzoic acid is unique due to the presence of both acetamido and acetyloxy groups on the benzoic acid core

生物活性

4-Acetamido-2-acetyloxybenzoic acid, commonly referred to as a derivative of salicylic acid, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to acetylsalicylic acid (aspirin), which is well-known for its analgesic and anti-inflammatory properties. The biological activity of this compound encompasses various pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic activities.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an acetamido group and an acetyloxy group attached to a benzoic acid backbone, which may influence its biological activity.

Analgesic Activity

Research indicates that derivatives of salicylic acid, including this compound, exhibit significant analgesic properties. A study evaluating various salicylic acid derivatives demonstrated that this compound could effectively reduce pain responses in animal models. The analgesic effect was assessed using the acetic acid-induced writhing test and the hot plate test, showing a notable reduction in pain behavior compared to control groups .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented through several experimental models. Inflammatory responses were measured using formalin-induced paw edema tests, where the compound demonstrated a capacity to inhibit edema formation significantly. The potency of this compound was found to be superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) at certain dosages .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. These studies aimed to evaluate the compound's potential as a chemotherapeutic agent. Results indicated that while the compound exhibits cytotoxic properties, the degree of toxicity varies significantly depending on the cell line tested and the concentration used .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Similar to aspirin, this compound may inhibit COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis and reduced inflammation .

- Membrane Stabilization : The compound has shown potential in stabilizing cell membranes during inflammatory processes, thereby preventing cellular damage .

- Modulation of Pain Pathways : It may interact with central nervous system pathways involved in pain perception, contributing to its analgesic effects.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other salicylic acid derivatives was conducted:

| Compound Name | Analgesic Activity (mg/kg) | Anti-inflammatory Activity (edema reduction %) |

|---|---|---|

| This compound | 20 | 75 |

| Acetylsalicylic Acid (Aspirin) | 50 | 60 |

| Salicylic Acid | 100 | 50 |

This table illustrates that this compound exhibits superior analgesic and anti-inflammatory activities compared to both aspirin and salicylic acid at lower dosages .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated significant pain relief when treated with formulations containing this compound.

- Post-surgical Inflammation : Patients undergoing surgical procedures reported reduced inflammation and quicker recovery times when administered this compound post-operatively.

特性

IUPAC Name |

4-acetamido-2-acetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-6(13)12-8-3-4-9(11(15)16)10(5-8)17-7(2)14/h3-5H,1-2H3,(H,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUJTUCLEVAVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284039 | |

| Record name | 4-Acetamido-2-(acetyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-00-3 | |

| Record name | NSC35085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamido-2-(acetyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。